molecular formula C14H32OSi B8669256 Silane, (1,1-dimethylethyl)dimethyl[(1-methylheptyl)oxy]- CAS No. 92976-54-0

Silane, (1,1-dimethylethyl)dimethyl[(1-methylheptyl)oxy]-

Cat. No. B8669256
CAS RN: 92976-54-0
M. Wt: 244.49 g/mol
InChI Key: HIZXTVSBHWSMLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05493044

Procedure details

Analysis of this material by GC indicated it was 96.9% assay product. addition, the stripped solution contained 1.1% cyclohexane, 0.04% t-butyldimethylsilyl chloride, 0.3% 2-octanol, and 1.7% unknowns.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Si:1](Cl)([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2].[CH3:9][CH:10]([OH:17])[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16]>C1CCCCC1>[Si:1]([O:17][CH:10]([CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16])[CH3:9])([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CCCCCC)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
addition

Outcomes

Product
Name
Type
Smiles
[Si](C)(C)(C(C)(C)C)OC(C)CCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.